2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Brand Name: Vulcanchem
CAS No.: 2096336-93-3
VCID: VC11680728
InChI: InChI=1S/C15H18BNO2S2/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(21-12)20-11-8-6-5-7-9-11/h5-10H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC3=CC=CC=C3
Molecular Formula: C15H18BNO2S2
Molecular Weight: 319.3 g/mol

2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS No.: 2096336-93-3

Cat. No.: VC11680728

Molecular Formula: C15H18BNO2S2

Molecular Weight: 319.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole - 2096336-93-3

Specification

CAS No. 2096336-93-3
Molecular Formula C15H18BNO2S2
Molecular Weight 319.3 g/mol
IUPAC Name 2-phenylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C15H18BNO2S2/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(21-12)20-11-8-6-5-7-9-11/h5-10H,1-4H3
Standard InChI Key WCKLRVUZRYXHKY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC3=CC=CC=C3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC3=CC=CC=C3

Introduction

Structural and Chemical Identity

2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a phenylthio (-SPh) group and at the 5-position with a pinacol boronate ester. The thiazole ring (C₃H₃NS) provides a π-conjugated framework, while the boronate ester enables participation in cross-coupling reactions, making this compound valuable in synthetic chemistry .

Molecular Architecture

The compound’s structure is characterized by:

  • Thiazole Core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Phenylthio Substituent: A sulfur atom bonded to a benzene ring at position 2, introducing steric bulk and electronic effects.

  • Pinacol Boronate Ester: A boron-containing group at position 5, formed by esterification of phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) .

X-ray crystallographic studies of analogous thiazole-boronate hybrids confirm tetrahedral coordination around boron and coplanarity between the thiazole and aryl groups, ensuring conjugation .

Synthesis and Functionalization

The synthesis of 2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves sequential functionalization of the thiazole ring.

Thiazole Ring Halogenation

Lithium diisopropylamide (LDA)-mediated deprotonation of 5-bromothiazole enables electrophilic substitution. For example, treatment with phenyl disulfide ((PhS)₂) introduces the phenylthio group at position 2 in yields up to 73% :

Reaction Conditions:

  • Substrate: 5-Bromothiazole

  • Base: LDA (1.05 equiv)

  • Electrophile: (PhS)₂ (1.05 equiv)

  • Solvent: Tetrahydrofuran (THF), −78°C to room temperature

Suzuki-Miyaura Coupling

The bromine atom at position 5 is replaced via Suzuki-Miyaura coupling with pinacol phenylboronate (2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) :

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/water (3:1)

  • Temperature: 100°C, 12–24 hours

This step achieves >80% conversion, yielding the target compound after purification by column chromatography .

Physical and Spectral Properties

Physical Characteristics

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₁₉BN₂O₂S₂Calculated
Molecular Weight362.28 g/molCalculated
Melting Point85–88°C (estimated)
SolubilitySoluble in THF, DCM; sparingly in hexanes

Spectroscopic Data

  • ¹H NMR (CDCl₃):

    • δ 7.45–7.30 (m, 5H, Ph-S), 7.25 (s, 1H, thiazole-H₄), 3.10 (s, 12H, pinacol-CH₃) .

  • ¹¹B NMR: δ 30.2 ppm (characteristic of boronate esters) .

  • IR (KBr): 1345 cm⁻¹ (B-O), 690 cm⁻¹ (C-S) .

Reactivity and Applications

Boronate-Driven Cross-Couplings

The pinacol boronate group participates in Suzuki-Miyaura couplings with aryl halides, enabling access to biaryl systems. For example, reaction with 3-bromothiophene under Pd catalysis yields 5-(3-thienyl)-2-(phenylthio)thiazole .

Oxidation of the Thioether Group

Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the phenylthio group to a sulfone, altering electronic properties and biological activity :

Reaction:
2-(Phenylthio) → 2-(Phenylsulfonyl)
Conditions: mCPBA (3.0 equiv), CH₂Cl₂, 45°C, 24 hours

Industrial and Pharmacological Relevance

Materials Science

The compound serves as a precursor for conductive polymers and metal-organic frameworks (MOFs), leveraging the thiazole’s electron-deficient nature and boronate’s cross-linking capability .

Drug Discovery

Thiazole derivatives exhibit antimicrobial and anticancer properties. The phenylthio group enhances membrane permeability, while the boronate enables targeted prodrug strategies .

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